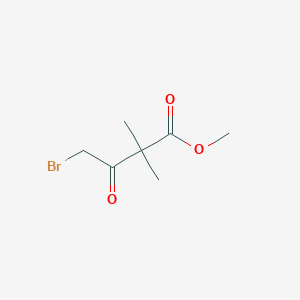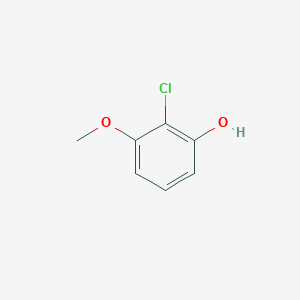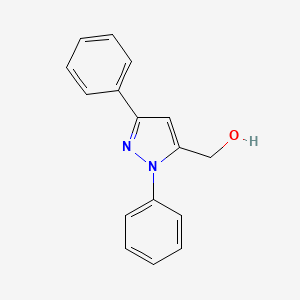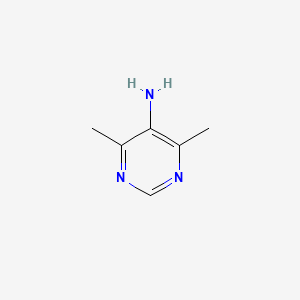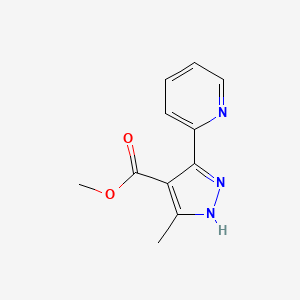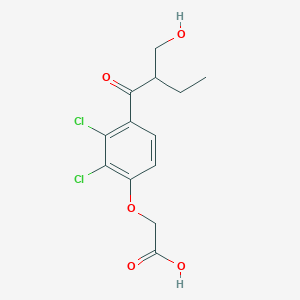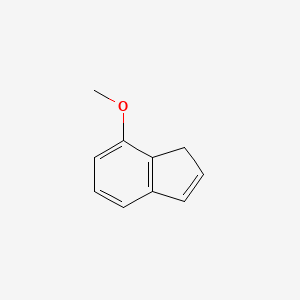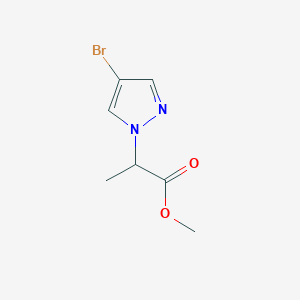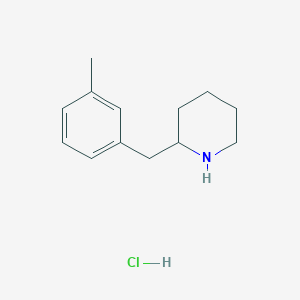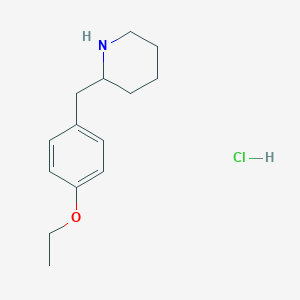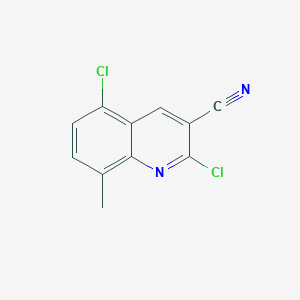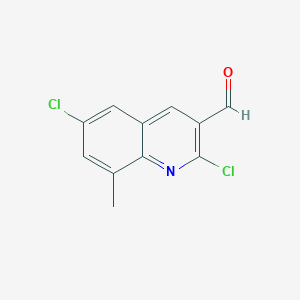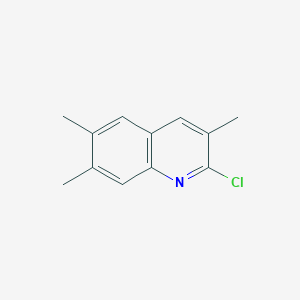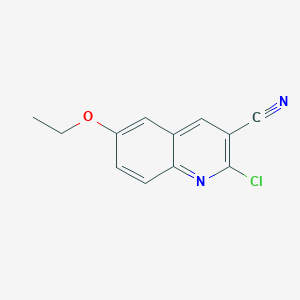
(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(2-Phenyl-1,3-thiazol-4-yl)methanamine Hydrochloride” is a chemical compound with the CAS number 857997-89-8 . It has a molecular weight of 226.73 .
Molecular Structure Analysis
The molecular structure of “(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” can be represented by the InChI code1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . This indicates that the compound consists of a phenyl group attached to a thiazolyl group, which is further attached to a methanamine group. The compound also includes a hydrochloride group. Physical And Chemical Properties Analysis
“(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218 degrees Celsius . The compound has a molecular weight of 190.27 g/mol .Applications De Recherche Scientifique
Antimicrobial Properties
- Synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have demonstrated variable degrees of antibacterial and antifungal activities. This includes certain variants closely related to (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, highlighting its potential use in antimicrobial applications (Visagaperumal et al., 2010).
- The antimicrobial activities of 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives, closely related to the core structure of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, have been evaluated. These compounds showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Anticonvulsant Properties
- Stereochemical analysis of 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, a compound structurally similar to (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, revealed insights into its mechanism of action, potentially similar to phenytoin, a well-known anticonvulsant. This provides a foundation for exploring the anticonvulsant properties of related thiazolyl methanamine compounds (Camerman et al., 2005).
Antioxidant Properties
- Novel derivatives of 1,3-thiazole, akin to (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, have been synthesized and screened for their in vitro antioxidant properties. Some synthesized compounds exhibited potent antioxidant activity, indicating the potential antioxidant capacity of thiazolyl methanamine derivatives (Jaishree et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSFWQQBOWQTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



